molecular formula C9H10N4O B1318619 3-Amino-2-(aminomethyl)quinazolin-4(3H)-one CAS No. 140381-32-4

3-Amino-2-(aminomethyl)quinazolin-4(3H)-one

Cat. No.: B1318619
CAS No.: 140381-32-4
M. Wt: 190.2 g/mol
InChI Key: LGBORKCXMCTJKZ-UHFFFAOYSA-N
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Description

3-Amino-2-(aminomethyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(aminomethyl)quinazolin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with formaldehyde and ammonium acetate. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(aminomethyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the amino groups, leading to the formation of secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or acyl groups.

Scientific Research Applications

3-Amino-2-(aminomethyl)quinazolin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound has shown promise in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-2-(aminomethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinazolin-4(3H)-one: Lacks the aminomethyl group, which may affect its biological activity and chemical reactivity.

    3-Aminoquinazolin-4(3H)-one: Similar structure but without the aminomethyl group, leading to different properties.

    4(3H)-Quinazolinone: The parent compound of the quinazolinone family, with diverse biological activities.

Uniqueness

3-Amino-2-(aminomethyl)quinazolin-4(3H)-one is unique due to the presence of both amino and aminomethyl groups, which enhance its reactivity and potential for chemical modifications. This structural feature allows for the development of a wide range of derivatives with tailored properties for specific applications.

Properties

IUPAC Name

3-amino-2-(aminomethyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-5-8-12-7-4-2-1-3-6(7)9(14)13(8)11/h1-4H,5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBORKCXMCTJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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